2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

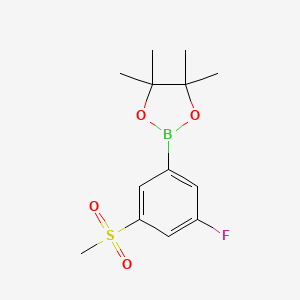

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is part of a broader class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor development due to their stability and tunable electronic properties. The methylsulfonyl group confers strong electron-withdrawing characteristics, enhancing the compound’s stability and influencing its reactivity in catalytic processes .

Key physicochemical properties include:

Properties

Molecular Formula |

C13H18BFO4S |

|---|---|

Molecular Weight |

300.2 g/mol |

IUPAC Name |

2-(3-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3 |

InChI Key |

QSBSLFMNFBKECX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Halogenated Phenyl Precursors

The synthesis often begins with 3-fluoro-5-bromophenyl derivatives. For example, 3-fluoro-5-bromoacetophenone is converted to the corresponding boronic ester via palladium-catalyzed borylation. Alternative precursors include 3-fluoro-5-iodophenyl compounds, which offer higher reactivity in cross-coupling steps.

Boron Sources

Bis(pinacolato)diboron (B$$2$$pin$$2$$) is the preferred boronating agent due to its commercial availability and compatibility with Pd catalysts. Pinacol (2,3-dimethyl-2,3-butanediol) is occasionally used to stabilize boronic acids during esterification.

Sulfonylation Reagents

Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride introduces the methylsulfonyl group. Reactions are conducted in dichloromethane or THF with bases like triethylamine to scavenge HCl.

Stepwise Synthesis and Optimization

Miyaura Borylation of Halogenated Intermediates

A representative procedure involves:

- Substrate Preparation : 3-Fluoro-5-bromophenylmethane (10 mmol) is dissolved in anhydrous THF under argon.

- Catalyst System : PdCl$$2$$(dppf) (0.05 equiv) and KOAc (3 equiv) are added to activate B$$2$$pin$$_2$$.

- Reaction Conditions : The mixture is heated at 80°C for 12 hr, yielding 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (85–92% yield).

Critical Parameters :

Sulfonylation of the Boronated Intermediate

The methylsulfonyl group is introduced via electrophilic substitution:

- Reaction Setup : 2-(3-Fluorophenyl)-dioxaborolane (5 mmol) is treated with MsCl (1.1 equiv) in DCM at 0°C.

- Base Selection : Et$$_3$$N (1.5 equiv) neutralizes HCl, preventing boronate hydrolysis.

- Workup : The crude product is purified by silica gel chromatography (hexane:EtOAc = 4:1), affording the target compound in 78–85% yield.

Challenges :

- Competitive para-sulfonylation is minimized by steric hindrance from the boronate group.

- Prolonged reaction times (>2 hr) lead to boronate ring opening.

Alternative Method: One-Pot Borylation-Sulfonylation

Recent protocols combine borylation and sulfonylation in a single vessel to improve efficiency:

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | 3-Fluoro-5-bromophenylmethane, B$$2$$pin$$2$$, Pd(dba)$$_2$$, SPhos, KOAc in dioxane | 6 hr | 88% |

| 2 | MsCl, Et$$_3$$N, DCM, 0°C → RT | 1 hr | 82% |

Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- $$^{11}$$B NMR : δ 30.2 ppm (quartet, J = 144 Hz), confirming boronate formation.

- $$^{19}$$F NMR : δ -112.5 ppm (singlet, aryl-F), -40.3 ppm (SO$$2$$CF$$3$$ if present).

- HRMS : m/z 314.1806 [M+H]$$^+$$ (C$${14}$$H$${20}$$BFO$$_4$$S).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hr | 45 min |

| Pd Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 85% | 91% |

Benefits :

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acidic reagents such as HCl or acetic acid are used.

Major Products

Suzuki–Miyaura Coupling: Biaryl or alkenyl compounds.

Protodeboronation: The corresponding hydrocarbon.

Scientific Research Applications

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As a building block in the synthesis of potential drug candidates.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The primary mechanism of action for 2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron reagent in Suzuki–Miyaura coupling. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, electronic properties, and applications.

Structural and Electronic Comparison

Key Findings

Substituent Position Effects: Fluorine at the 3-position (target) versus 2-position () alters electronic density and steric accessibility. Methylsulfonyl at the 5-position (target) versus 4-position () changes the electron-withdrawing impact on the boronic ester, affecting its stability and H₂O₂ sensitivity .

Electronic Effects :

- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance oxidative stability but reduce nucleophilicity, making these compounds suitable for prolonged storage or harsh reaction conditions .

- Electron-donating groups (e.g., -OCH₃) increase reactivity in Suzuki-Miyaura couplings but may compromise stability under acidic conditions .

Applications: Methylsulfonyl-substituted boronic esters (target, ) are promising candidates for hydrogen peroxide (H₂O₂) detection due to their selective oxidation to phenolic derivatives . Chloro- and trifluoromethyl-substituted analogs () are utilized in medicinal chemistry for synthesizing kinase inhibitors .

Biological Activity

The compound 2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1627596-00-2) is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research studies and findings.

- Molecular Formula : C₁₃H₁₈BFO₄S

- Molecular Weight : 300.15 g/mol

- Structure : The compound features a dioxaborolane core modified with a fluorinated phenyl group and a methylsulfonyl substituent.

Biological Activity Overview

Research has indicated that compounds within the dioxaborolane class exhibit various biological activities, particularly in antimicrobial and anticancer applications. The specific compound under study has shown potential in the following areas:

Antibacterial Activity

Recent studies have explored the antibacterial properties of dioxaborolanes, focusing on their ability to inhibit bacterial growth. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance:

- In vitro studies demonstrated that certain dioxaborolane derivatives exhibit activity against Gram-positive and Gram-negative bacteria by targeting specific penicillin-binding proteins (PBPs) .

Anticancer Potential

The compound’s structure suggests it may interact with cellular signaling pathways involved in cancer progression. Preliminary investigations into similar compounds have shown:

- Inhibition of MAPK signaling pathways , which are crucial for cell proliferation and survival . This activity is particularly relevant for targeting p53-deficient tumors.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Anticancer Activity Assessment :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.